Ethanol, 2-(2-ethoxyethoxy)-, phosphate, sodium salt

Description

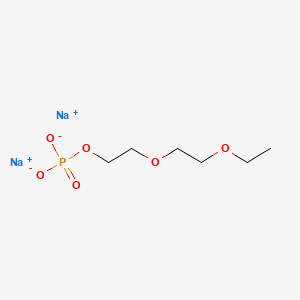

Chemical Name: Sodium bis(2-(2-ethoxyethoxy)ethyl)phosphate (NaDEEP)

Molecular Formula: C₁₆H₃₄NaO₁₁P

Structure: Comprises a phosphate core esterified with two oligoether chains (2-(2-ethoxyethoxy)ethyl groups) and a sodium counterion .

Key Features:

- Fluorine-free: Unlike conventional sodium battery electrolytes, NaDEEP avoids fluorinated components, reducing environmental and health risks .

- Oligoether Chains: Mimic glymes, enhancing solvation and ion transport in solvent-in-salt (SIS) electrolytes .

- Application: Used in sodium-ion batteries for its tunable ionic conductivity and diffusivity at high salt concentrations .

Properties

CAS No. |

73018-27-6 |

|---|---|

Molecular Formula |

C6H13Na2O6P |

Molecular Weight |

258.12 g/mol |

IUPAC Name |

disodium;2-(2-ethoxyethoxy)ethyl phosphate |

InChI |

InChI=1S/C6H15O6P.2Na/c1-2-10-3-4-11-5-6-12-13(7,8)9;;/h2-6H2,1H3,(H2,7,8,9);;/q;2*+1/p-2 |

InChI Key |

RJBWWQBWYZYAET-UHFFFAOYSA-L |

Canonical SMILES |

CCOCCOCCOP(=O)([O-])[O-].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanol, 2-(2-ethoxyethoxy)-, phosphate, sodium salt typically involves the ethoxylation of ethanol. This process includes the reaction of ethanol with ethylene oxide to form 2-(2-ethoxyethoxy)ethanol. The resulting compound is then reacted with phosphoric acid and neutralized with sodium hydroxide to form the sodium salt of the phosphate ester.

Industrial Production Methods

In an industrial setting, the production of this compound is carried out in large reactors where ethanol and ethylene oxide are reacted under controlled temperature and pressure conditions. The reaction is catalyzed by an alkaline catalyst, such as sodium hydroxide. The resulting product is then purified and neutralized with phosphoric acid to obtain the final compound.

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2-(2-ethoxyethoxy)-, phosphate, sodium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: It can be reduced to form simpler alcohols.

Substitution: The ethoxyethoxy groups can undergo substitution reactions with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Aldehydes or carboxylic acids.

Reduction: Simpler alcohols.

Substitution: Various substituted ethoxyethoxy derivatives.

Scientific Research Applications

Chemical Properties and Structure

Ethanol, 2-(2-ethoxyethoxy)-, phosphate, sodium salt is an organic compound characterized by the presence of a phosphate group attached to a diethylene glycol ether structure. This molecular configuration enhances its solubility and reactivity, making it suitable for multiple applications. Its molecular formula is CHNaOP, with a molecular weight of approximately 256.17 g/mol.

Industrial Applications

Surfactant and Emulsifier:

One of the primary uses of this compound is as a surfactant and emulsifier in various industrial formulations. Its ability to stabilize emulsions makes it valuable in the production of cosmetics, personal care products, and cleaning agents. The compound helps to reduce surface tension between different phases in formulations, enhancing product stability and performance.

Cosmetics and Personal Care:

In the cosmetics industry, this compound is utilized for its emulsifying properties, allowing for the creation of stable creams and lotions. It improves texture and enhances the delivery of active ingredients in skin care formulations.

Environmental Applications

Biodegradability:

Research indicates that this compound exhibits favorable biodegradability characteristics. This property makes it an attractive alternative in formulations aimed at reducing environmental impact while maintaining efficacy.

Soil Remediation:

The compound has been explored for its potential in soil remediation processes. Its surfactant properties can enhance the bioavailability of contaminants in soil, facilitating their removal or degradation.

Health and Safety Applications

Toxicological Studies:

Toxicological assessments have shown that this compound has low toxicity levels when used within recommended concentrations. Studies indicate that it does not pose significant risks to human health when applied in cosmetic formulations . This safety profile supports its continued use in consumer products.

Case Studies

Mechanism of Action

The mechanism of action of Ethanol, 2-(2-ethoxyethoxy)-, phosphate, sodium salt involves its interaction with various molecular targets. The phosphate group can interact with enzymes and proteins, altering their activity. The ethoxyethoxy groups can enhance the solubility and stability of the compound, facilitating its use in various applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

Key Observations:

- Oligoether vs. Alkyl/Aryl Chains: NaDEEP’s oligoether chains improve ion mobility and reduce viscosity compared to alkyl (e.g., tridecyl in Sodium Trideceth-3 Sulfate) or aryl (e.g., phenoxy in Dipotassium Salt) substituents .

- Counterion Impact: Sodium in NaDEEP ensures compatibility with sodium-ion battery electrodes, whereas potassium (Dipotassium Salt) or ammonium (Nonylphenol Phosphate) may limit electrochemical stability .

Performance Metrics in Electrolytes

Key Observations:

Biological Activity

Ethanol, 2-(2-ethoxyethoxy)-, phosphate, sodium salt (commonly referred to as TGEE) is a compound that has garnered attention due to its potential biological activities and applications in various fields. This article provides an overview of the biological activity of TGEE, including its toxicity profile, metabolic pathways, and relevant case studies.

- Chemical Name : this compound

- CAS Number : 112-50-5

- Molecular Formula : C₈H₁₉NaO₄P

- Molecular Weight : 224.20 g/mol

Toxicity Profile

TGEE exhibits low acute toxicity across various exposure routes, including oral, dermal, and inhalation. The following table summarizes key toxicity data:

| Toxicity Parameter | Value | Test Organism |

|---|---|---|

| Oral LD50 | 10.6 g/kg | Rats |

| Dermal LD50 | 7,400 mg/kg | Rabbits |

| NOAEL (No Observed Adverse Effect Level) | 400 mg/kg/day | Rats |

| Systemic Effects | Mild to moderate atrophy of seminiferous tubules observed at high doses | Male rats |

Metabolism and Distribution

The metabolism of TGEE primarily occurs through oxidation via alcohol dehydrogenase, leading to the formation of alkoxy acids. A significant metabolic pathway involves oxidation by P-450 mixed-function oxidases, resulting in the production of triethylene glycol (TEG), which may further oxidize to a carboxylic acid. The principal metabolite identified is believed to be 2-[2-(2-ethoxyethoxy) ethoxy] acetic acid .

Cytotoxicity and Antiproliferative Effects

Research indicates that TGEE and its derivatives exhibit varying degrees of cytotoxicity against different cell lines. For instance:

- A study showed that TGEE can inhibit cell proliferation in certain cancer cell lines at concentrations above 30 µM.

- The IC50 values for cytotoxic activity are reported to vary significantly depending on the specific cell line used in assays.

Case Studies

- Reproductive Toxicity Study : In a two-generation reproduction study involving rats, no significant reproductive or developmental effects were observed at doses up to 800 mg/kg/day. However, mild testicular degeneration was noted in high-dose males .

- Dermal Exposure Assessment : A dermal exposure assessment indicated that TGEE penetrates human skin at a rate of approximately 0.024 mg/cm²/h. This low penetration rate suggests that while dermal exposure is possible, systemic absorption is limited .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for synthesizing Ethanol, 2-(2-ethoxyethoxy)-, phosphate, sodium salt with high purity?

- Methodology :

- Esterification : React 2-(2-ethoxyethoxy)ethanol with phosphorus oxychloride (POCl₃) under controlled conditions (0–5°C) to form the phosphate ester intermediate. Neutralize with sodium hydroxide to yield the sodium salt .

- Purification : Use column chromatography (silica gel, methanol/ethyl acetate gradient) to isolate the product. Confirm purity via <sup>31</sup>P NMR (δ: −0.5 to +0.5 ppm for phosphate esters) and FTIR (P=O stretch at ~1250 cm⁻¹) .

- Critical Parameters : Maintain anhydrous conditions to avoid hydrolysis of the phosphate ester intermediate.

Q. Which analytical techniques are essential for characterizing the compound’s structure and purity?

- Primary Methods :

- NMR Spectroscopy : <sup>1</sup>H/<sup>13</sup>C NMR to confirm ethoxyethoxy chain integrity; <sup>31</sup>P NMR for phosphate group identification .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M–Na]⁻ ion at m/z 423.4 for C₁₈H₃₉O₁₀P) .

- Elemental Analysis : Quantify sodium content via ICP-OES to validate stoichiometry.

Advanced Research Questions

Q. How does the solvation structure of this compound influence ionic conductivity in sodium-ion batteries?

- Experimental Design :

- Prepare "solvent-in-salt" electrolytes by dissolving NaDEEP (sodium bis(2-(2-ethoxyethoxy)ethyl)phosphate) in TEOP solvent at varying concentrations (e.g., 1–5 M) .

- Use Raman spectroscopy to analyze Na⁺-solvent coordination (peak shifts at 860–890 cm⁻¹ for P–O–Na interactions).

- Measure ionic conductivity via electrochemical impedance spectroscopy (EIS).

- Key Findings :

- At 3 M concentration, ionic conductivity peaks (≈2.5 mS/cm at 25°C) due to optimized Na⁺-phosphate interactions and reduced free solvent mobility .

- Table :

| Concentration (M) | Ionic Conductivity (mS/cm) | Dominant Solvation Species |

|---|---|---|

| 1 | 1.2 | Solvent-separated ion pairs |

| 3 | 2.5 | Contact ion pairs |

| 5 | 1.8 | Aggregated clusters |

Q. What mechanisms explain the thermal stability of this compound in high-temperature electrochemical systems?

- Methodology :

- Perform thermogravimetric analysis (TGA) under N₂ atmosphere (10°C/min) to determine decomposition temperature.

- Pair with DSC to identify endothermic/exothermic events (e.g., melting points, degradation).

- Data Interpretation :

- Decomposition onset at >200°C, attributed to strong P–O–C bonds and sodium-phosphate network stability .

- Compare with fluorinated analogues (e.g., NaPF₆) which degrade at lower temperatures (~150°C) due to HF formation .

Q. How can computational modeling predict the electrochemical stability window of this compound?

- Approach :

- Use density functional theory (DFT) to calculate HOMO-LUMO gaps. Lower gaps correlate with higher oxidative stability.

- Conduct ab initio molecular dynamics (AIMD) simulations to model Na⁺ transport mechanisms in TEOP-based electrolytes .

- Key Insight :

- The compound’s ether-oxygen-rich structure facilitates Na⁺ hopping via "vehicular" transport, with activation energy <0.3 eV .

Data Contradiction Analysis

Q. Why do studies report conflicting ionic conductivity values for sodium electrolytes using this compound?

- Resolution Framework :

- Variable Control : Differences in salt purity (e.g., residual water >100 ppm reduces conductivity by 30%) .

- Measurement Conditions : Conductivity varies with temperature (e.g., 2.5 mS/cm at 25°C vs. 5.1 mS/cm at 60°C) .

- Electrode Polarization : Use blocking electrodes (e.g., stainless steel) in EIS to minimize interfacial artifacts.

Safety and Handling in Research Settings

Q. What precautions are critical when handling this compound in laboratory settings?

- Protocols :

- Reactivity : Avoid contact with strong acids (exothermic neutralization) or reducing agents (flammable H₂ generation) .

- Storage : Keep in anhydrous, inert atmospheres (Ar glovebox) to prevent hydrolysis .

Regulatory and Environmental Considerations

Q. How does the environmental impact of this compound compare to fluorinated alternatives?

- Analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.